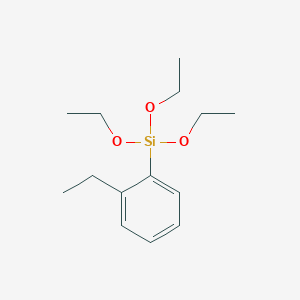

Triethoxy(2-ethylphenyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

1443303-61-4 |

|---|---|

Molecular Formula |

C14H24O3Si |

Molecular Weight |

268.42 g/mol |

IUPAC Name |

triethoxy-(2-ethylphenyl)silane |

InChI |

InChI=1S/C14H24O3Si/c1-5-13-11-9-10-12-14(13)18(15-6-2,16-7-3)17-8-4/h9-12H,5-8H2,1-4H3 |

InChI Key |

WMOCAMQALROMEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Mechanistic Studies of Reactivity of Triethoxy 2 Ethylphenyl Silane

Hydrolysis and Condensation Reaction Mechanisms

Acid-Catalyzed Hydrolysis and Condensation Pathways

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy group, making it a better leaving group (ethanol in this case). This is followed by a nucleophilic attack of a water molecule on the silicon atom. unm.edu This process is generally considered to proceed through an S\N2-type mechanism. nih.gov The subsequent condensation reaction in an acidic medium is also catalyzed by protons, which protonate a silanol (B1196071) group, making it more susceptible to nucleophilic attack by another silanol or an unhydrolyzed alkoxysilane.

The rate of acid-catalyzed hydrolysis is significantly influenced by the steric hindrance of the alkoxy groups and the electronic effects of the organic substituent. For ethoxysilanes, the hydrolysis rate is generally slower than for their methoxy (B1213986) counterparts due to the greater steric bulk of the ethoxy group. d-nb.info The presence of the 2-ethylphenyl group, an electron-donating group, is expected to increase the electron density on the silicon atom, which could potentially slow down the nucleophilic attack by water. However, steric factors associated with the bulky phenyl group can also play a significant role. Studies on phenyltrimethoxysilane (B147435) (PTMS) have shown that the phenyl group can influence the reaction rate. researchgate.net

Condensation under acidic conditions tends to favor the formation of more linear or randomly branched polymers over highly cross-linked structures. This is because the protonated silanols are more likely to react with other monomers or smaller oligomers.

Base-Catalyzed Hydrolysis and Condensation Pathways

In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, proceeding through a pentacoordinate silicon intermediate. nih.gov The rate of base-catalyzed hydrolysis is generally more sensitive to the inductive effects of the organic substituent. Electron-withdrawing groups tend to increase the rate of hydrolysis by making the silicon atom more electrophilic, while electron-donating groups, like the 2-ethylphenyl group, are expected to decrease the rate.

Base-catalyzed condensation involves the reaction between a deprotonated silanol (silanolate anion) and a neutral silanol or an unhydrolyzed alkoxysilane. This mechanism typically leads to more compact, highly branched, and particulate structures. This is because the most acidic silanols (those on more condensed species) are more likely to be deprotonated and react, leading to growth around a central core.

Kinetics of Hydrolysis and Condensation Processes in Varied Media

The pH of the reaction medium has a profound effect on the rates of both hydrolysis and condensation. Generally, the rates are slowest near neutral pH and increase under both acidic and basic conditions. unm.edu The choice of solvent also plays a crucial role, affecting the solubility of the reactants and intermediates, as well as the stability of the transition states. nih.gov For instance, the use of a co-solvent like ethanol (B145695) is common to homogenize the otherwise immiscible alkoxysilane and water phases.

| Silane (B1218182) | Catalyst/Medium | Hydrolysis Rate Constant (k_h) | Condensation Rate Constant (k_c) | Reference |

| Phenyltrimethoxysilane (PTMS) | Acidic | Not specified | Not specified | researchgate.net |

| Phenyltriethoxysilane | Acidic | Slower than PTMS | Not specified | osti.gov |

| Trimethoxy(2-phenylethyl)silane | Acidic | Slower than aminopropylsilanes | Not specified | sci-hub.se |

| Octyltriethoxysilane (OTES) | Acidic | Extremely slow | Not specified | researchgate.net |

Formation of Siloxane Oligomers and Polymeric Networks through Controlled Condensation

By carefully controlling the reaction conditions, such as the water-to-silane ratio, catalyst concentration, and temperature, the condensation process can be directed towards the formation of specific siloxane oligomers or polymeric networks with desired structures and properties. A low water-to-silane ratio under acidic conditions generally favors the formation of linear or lightly branched oligomers. d-nb.info As the condensation proceeds, these oligomers can further react to form larger polymers and eventually a three-dimensional network, leading to gelation. The structure of the resulting polymer is a result of the competition between intramolecular and intermolecular condensation reactions.

Study of Cage-like Silsesquioxane Structure Formation

Silsesquioxanes are a class of organosilicon compounds with the empirical formula (RSiO1.5)n, where R is an organic substituent. They can exist as cage-like structures, ladders, or random polymers. wikipedia.org The formation of well-defined cage-like structures, often referred to as polyhedral oligomeric silsesquioxanes (POSS), is favored under specific reaction conditions, typically involving the slow hydrolysis and condensation of organotrialkoxysilanes in the presence of specific catalysts. researchgate.net

The formation of these cage structures is a result of intramolecular condensation reactions being favored over intermolecular reactions. The bulky 2-ethylphenyl group in Triethoxy(2-ethylphenyl)silane could potentially promote the formation of such cage structures due to steric hindrance, which may favor the formation of cyclic and polyhedral species. The synthesis of silsesquioxanes often involves the hydrolysis of organotrichlorosilanes, but can also be achieved from trialkoxysilanes under controlled conditions. wikipedia.orgconicet.gov.ar

Polymerization Mechanisms Involving this compound

The polymerization of this compound proceeds through a sol-gel process, which is a type of polycondensation. The mechanism of this polymerization is dictated by the hydrolysis and condensation reactions discussed above. The process begins with the formation of silanols, which then condense to form siloxane bonds, leading to the growth of oligomers and polymers. nih.gov

The polymerization can be broadly categorized into two main pathways depending on the catalyst used:

Acid-catalyzed polymerization: This typically results in the formation of weakly branched, polymer-like structures. The reaction proceeds through a stepwise growth mechanism, where monomers add to growing oligomers.

Base-catalyzed polymerization: This pathway generally leads to the formation of more highly branched, cluster-like structures that can be described as colloidal particles. The growth occurs through the addition of monomers to the surface of growing particles.

SN1-Si and SN2-Si Reaction Mechanisms in Polycondensation

The polycondensation of this compound is a critical process that transforms the monomer into a polysiloxane network. This transformation proceeds through hydrolysis and condensation reactions, the mechanisms of which are influenced by the pH of the reaction medium. These mechanisms are generally described as nucleophilic substitutions at the silicon center, denoted as SN1-Si and SN2-Si.

In alkaline or neutral conditions, the reaction typically follows an SN2-Si (Substitution Nucleophilic Bimolecular at Silicon) mechanism. nih.gov The process begins with the hydrolysis of the ethoxy groups (-OEt) to form silanol groups (-OH). In the condensation step, a deprotonated silanol group (silanolate, ≡Si-O⁻), acting as a strong nucleophile, attacks the silicon atom of another silanol or ethoxysilane (B94302) molecule. This forms a pentacoordinate silicon intermediate or transition state. Subsequently, a leaving group (either a water or ethanol molecule) is expelled, forming a stable siloxane (Si-O-Si) bridge. The rate of this reaction is influenced by steric hindrance around the silicon atom and the inductive effects of the substituents. nih.gov

Under acidic conditions, the mechanism is more akin to an SN1-Si (Substitution Nucleophilic Unimolecular at Silicon) type reaction. The hydrolysis step is catalyzed by the protonation of an ethoxy group, making it a better leaving group (ethanol). This is followed by a nucleophilic attack by water on the silicon center. In the condensation phase, a silanol group is protonated, which facilitates its departure as a water molecule upon attack from another neutral silanol group. This pathway involves electrophilic activation of the leaving group and is generally faster for hydrolysis and slower for condensation compared to the base-catalyzed route.

Table 1: Comparison of SN1-Si and SN2-Si Polycondensation Mechanisms for Alkoxysilanes

| Feature | SN2-Si Mechanism (Base/Neutral Catalysis) | SN1-Si-like Mechanism (Acid Catalysis) |

| Catalyst | Hydroxide ions (OH⁻) or other nucleophiles | Protons (H⁺) |

| Rate Determining Step | Nucleophilic attack on the silicon atom | Formation of a protonated intermediate |

| Intermediate | Pentacoordinate silicon transition state | Protonated silanol or alkoxysilane |

| Key Reactant | Deprotonated silanol (silanolate) as a strong nucleophile | Protonated silanol as an electrophilic species |

| Effect on Polymer Structure | Tends to form more highly condensed, particle-like structures | Favors the formation of linear or lightly branched polymers |

| Relative Reaction Rates | Slower hydrolysis, faster condensation | Faster hydrolysis, slower condensation |

Free Radical Polymerization and Grafting Mechanisms

This compound does not typically participate directly in free radical polymerization as a monomer. Instead, its primary role is as a coupling agent to functionalize surfaces, which can then act as initiation sites for grafting polymers. This is a key strategy for creating organic-inorganic hybrid materials. The two main grafting approaches are "grafting to" and "grafting from". nih.gov

The "grafting from" method is more common and involves first immobilizing an initiator species on a substrate surface using the silane. This compound can be used to pre-treat a substrate (like silica (B1680970) or glass), creating a hydrophobic surface to which an initiator-bearing silane can be co-deposited. Subsequently, a monomer is introduced and polymerization is initiated from these surface-anchored sites. researchgate.net This results in a dense layer of polymer chains, often referred to as a "polymer brush," growing from the surface. Common controlled free-radical polymerization techniques used in this approach include:

Atom Transfer Radical Polymerization (ATRP)

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization benicewiczgroup.com

Nitroxide-Mediated Polymerization (NMP) researchgate.net

In the "grafting to" approach, pre-synthesized polymer chains with reactive end-groups are attached to a surface that has been functionalized. nih.gov While conceptually simpler, this method often results in lower grafting densities due to the steric hindrance of the large polymer coils preventing further chains from reaching the surface.

Table 2: Comparison of Polymer Grafting Mechanisms

| Mechanism | Description | Advantages | Disadvantages |

| "Grafting From" | Polymer chains are grown from initiator sites covalently bound to the substrate surface. | High grafting density, uniform polymer layer thickness. | Requires careful control of surface-initiated polymerization conditions. |

| "Grafting To" | Pre-formed polymer chains with reactive terminal groups are attached to a functionalized substrate. | Well-characterized polymers can be used; simpler experimental setup. | Lower grafting density due to steric hindrance; difficult for large polymers. |

Dehydrogenative Si-Si Bond Formation in Polymerization Processes

Dehydrogenative Si-Si bond formation is a specific polymerization mechanism that is not applicable to this compound. This process requires the presence of silicon-hydride (Si-H) bonds, which this compound lacks.

However, for silanes that do possess Si-H functionalities (e.g., phenylsilane, H-Si(OEt)₃), this mechanism can be employed, particularly in on-surface chemistry. The process involves the catalytic activation and dissociation of multiple Si-H bonds on a metal surface, such as gold (Au) or copper (Cu). nih.govresearchgate.net This leads to the subsequent formation of covalent Si-Si bonds between monomer units, resulting in the growth of polymer chains. nih.govresearchgate.net The reactive Si=Si double bonds that can be formally generated through this double dehydrogenative coupling are often stabilized through covalent interaction with the metal surface. researchgate.net This surface-assisted polymerization represents a valuable method for creating ordered, low-dimensional silicon-based nanoarchitectures. nih.gov

Ring-Opening Polymerization in Siloxane Systems

This compound, as an alkoxysilane monomer, does not directly undergo ring-opening polymerization (ROP). ROP is the characteristic reaction of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). youtube.comgelest.com These cyclic monomers are themselves typically produced from the controlled hydrolysis of organohalosilanes. gelest.com

The role of an alkoxysilane like this compound in this context is as a precursor that, through hydrolysis and condensation, can form siloxane oligomers, some of which may be cyclic. More commonly, it is used as an end-capping agent or to introduce specific functionality into a polysiloxane chain that has been synthesized via ROP.

ROP of cyclosiloxanes can be initiated by either anionic or cationic catalysts. gelest.comgelest.com

Anionic ROP : This is initiated by strong bases like hydroxides of alkali metals (e.g., KOH) or siloxanolates. mdpi.com The initiator opens the monomer ring to produce a silanolate anion, which then acts as the active center for propagation by attacking other cyclic monomers. gelest.com This method can produce high molecular weight polymers with controlled end-groups. mdpi.com

Cationic ROP : This is initiated by strong acids or Lewis acids. The acid protonates an oxygen atom in the siloxane ring, making the silicon atom more electrophilic and susceptible to nucleophilic attack, thereby breaking the Si-O bond and opening the ring. youtube.com The resulting reactive species propagates by adding more monomer units.

The polymerization of strained rings, such as D₃, is kinetically controlled and proceeds much faster than the polymerization of less-strained rings like D₄, which is often thermodynamically controlled and involves a ring-chain equilibrium. gelest.comresearchgate.net

Table 3: Key Features of Anionic vs. Cationic Ring-Opening Polymerization of Cyclosiloxanes

| Feature | Anionic ROP | Cationic ROP |

| Initiators | Strong bases (e.g., KOH, BuLi, siloxanolates) | Strong acids (e.g., H₂SO₄, triflic acid), Lewis acids |

| Active Center | Silanolate anion (≡Si-O⁻) | Silylenium ion or protonated silanol |

| Mechanism | Nucleophilic attack on silicon by the active center | Electrophilic attack on the ring's oxygen atom |

| Control | Good control over molecular weight and end-groups | Can be more complex, with side reactions like chain scrambling |

| Industrial Relevance | Widely used for synthesis of high molecular weight silicones | Used for specific applications and polymer structures |

Interfacial Reaction Dynamics with Diverse Substrates

The utility of this compound as a coupling agent and adhesion promoter stems from its ability to form a stable interface between dissimilar materials, typically an inorganic substrate and an organic polymer.

Formation of Covalent Bonds at Organic-Inorganic Interfaces

The formation of a robust interface is a multi-step process mediated by the dual reactivity of the organosilane molecule. nih.gov

Hydrolysis : The process begins with the hydrolysis of the three ethoxy (Si-OCH₂CH₃) groups on the silicon atom in the presence of water. This reaction converts the ethoxy groups into reactive silanol (Si-OH) groups, releasing ethanol as a byproduct. This step can be catalyzed by acids or bases. ≡Si-OEt + H₂O ⇌ ≡Si-OH + EtOH

Condensation : The newly formed silanol groups are highly reactive. They can undergo two types of condensation reactions:

Self-Condensation : Silanol groups from adjacent silane molecules can react with each other to form a cross-linked polysiloxane network (Si-O-Si) at the interface. This creates a durable, multi-layered film on the substrate. russoindustrial.ru

Interfacial Condensation : More importantly, the silanol groups can react with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silica, or metal oxides. This reaction forms strong, covalent siloxane bonds (Substrate-O-Si) between the silane and the substrate. nih.gov

Once bonded to the inorganic surface, the non-hydrolyzable 2-ethylphenyl group of the silane is oriented away from the substrate. This organic moiety can then interact with an organic polymer matrix through physical entanglement, van der Waals forces, or by providing a compatible, hydrophobic interface, thereby coupling the inorganic and organic phases together. scispace.com

Role of Hydrogen Bonding and Interpenetrating Network Formation in Adhesion

Hydrogen Bonding : Before covalent condensation occurs, the silanol groups generated during the hydrolysis of this compound can form strong hydrogen bonds with the hydroxyl groups on the substrate surface. The silanol group (Si-OH) has a high dipole moment due to the electropositive nature of silicon, making it a very effective hydrogen bond donor and acceptor. scispace.com This initial hydrogen bonding helps to properly orient the silane molecules at the surface and provides the initial adhesion before the more permanent covalent bonds are formed.

Interpenetrating Network (IPN) Formation : At the interface, the self-condensation of this compound molecules leads to the formation of a rigid, cross-linked polysiloxane network. When this silanization process occurs in the presence of an organic polymer matrix, the siloxane network and the organic polymer can become physically entangled on a molecular level. This creates a semi-interpenetrating polymer network (IPN), where the two networks are interlocked without being covalently bonded to each other. russoindustrial.ruscispace.com This mechanical interlocking significantly enhances the toughness and durability of the adhesive bond by providing an effective mechanism for stress relaxation and energy dissipation at the organic-inorganic interface. russoindustrial.ru

Table 4: Summary of Interfacial Interactions Involving this compound

| Interaction Type | Description | Role in Adhesion |

| Hydrogen Bonding | Electrostatic attraction between silanol (Si-OH) groups of the hydrolyzed silane and hydroxyl groups on the substrate. | Provides initial adhesion and proper orientation of silane molecules at the interface prior to condensation. |

| Covalent Bonding | Formation of strong, stable Substrate-O-Si and Si-O-Si bonds through condensation reactions. | Primary source of durable, long-lasting adhesion and chemical resistance at the interface. |

| Interpenetrating Network (IPN) | Mechanical entanglement of the cross-linked polysiloxane network with the organic polymer matrix. | Enhances mechanical toughness, fracture resistance, and stress dissipation across the interface. |

| Van der Waals Forces | Physical interactions between the 2-ethylphenyl group and the organic polymer matrix. | Contributes to the overall compatibility and adhesion between the silane layer and the polymer. |

Other Significant Reaction Pathways and Transformations

Cross-Coupling Reactions Involving the Organosilane Moiety

The this compound molecule contains an arylsilane functional group, which is a versatile participant in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. core.ac.ukorganic-chemistry.org This class of reactions facilitates the formation of new carbon-carbon bonds, typically between an organosilane and an organic halide or pseudohalide. organic-chemistry.org The reactivity of the aryltrialkoxysilane, such as this compound, is pivotal for synthesizing complex molecular architectures like biaryls and substituted styrenes. gelest.com

The fundamental mechanism of the Hiyama coupling involves the activation of the silicon-carbon bond. organic-chemistry.org This is generally achieved using a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), or a base, which attacks the silicon atom. core.ac.ukorganic-chemistry.org This activation leads to the formation of a hypervalent, pentacoordinate silicon intermediate. This species is sufficiently nucleophilic to undergo transmetalation with a palladium(II) complex, which is formed from the oxidative addition of a palladium(0) catalyst to the organic halide. core.ac.uk The final step is a reductive elimination from the palladium center, which yields the coupled product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle. core.ac.uk

The utility of aryltriethoxysilanes in these transformations is broad. They can be coupled effectively with a variety of aryl bromides and iodides to produce biaryl compounds in good to excellent yields. gelest.com Research has demonstrated that even sterically hindered aryl bromides can couple efficiently with aryltriethoxysilanes. gelest.com Furthermore, fluoride-free, aqueous-based protocols have been developed, offering a more practical and environmentally friendly approach to silicon-based cross-couplings. gelest.com

Recent studies have explored direct C-H functionalization via Hiyama-type reactions. For instance, 2,3-dihydropyridin-4(1H)-ones have been shown to undergo direct C-H functionalization at the C5 position in a palladium(II)-catalyzed reaction with triethoxy(aryl)silanes. nih.gov In these cases, reagents like copper(II) fluoride (CuF₂) can serve a dual purpose: acting as a fluoride source to activate the silane and as a reoxidant to regenerate the active Pd(II) catalyst from Pd(0). nih.gov The reaction demonstrates good tolerance for various substituents on the triethoxy(phenyl)silane partner, including electron-donating and electron-withdrawing groups, as well as sterically demanding groups. nih.gov

Below is a table summarizing representative conditions for Hiyama cross-coupling reactions involving triethoxy(aryl)silanes, illustrating the scope of this transformation.

Table 1: Representative Hiyama Cross-Coupling Reactions of Triethoxy(aryl)silanes

| Aryl Halide/Substrate | Organosilane Partner | Catalyst System | Activator/Base | Solvent | Product Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Triethoxy(phenyl)silane | PdNPs@β-CD (1 mol%) | NaOH | Water | 92% researchgate.net |

| 4-Iodotoluene | Triethoxy(phenyl)silane | PdNPs@β-CD (1 mol%) | NaOH | Water | 88% researchgate.net |

| 4-Bromoacetophenone | Triethoxy(phenyl)silane | PdNPs@β-CD (1 mol%) | NaOH | Water | 85% researchgate.net |

| Enaminone | Triethoxy(4-methylphenyl)silane | Pd(OAc)₂ (0.25 equiv) | CuF₂ (2.5 equiv) | ᵗBuOH/AcOH (4:1) | 85% nih.gov |

| Enaminone | Triethoxy(4-trifluoromethylphenyl)silane | Pd(OAc)₂ (0.25 equiv) | CuF₂ (2.5 equiv) | ᵗBuOH/AcOH (4:1) | 75% nih.gov |

Functionalization and Derivatization Strategies for Tailored Reactivity

The structure of this compound offers two primary sites for functionalization and derivatization: the triethoxysilyl group and the 2-ethylphenyl ring. These modifications allow for the tailoring of the molecule's physical properties and chemical reactivity for specific applications.

The triethoxysilyl moiety is the most common site for functionalization. The silicon-oxygen bonds are susceptible to hydrolysis, a reaction that replaces the ethoxy groups (-OEt) with hydroxyl groups (-OH), forming a silanetriol. researchgate.net This hydrolysis is often the first step in the sol-gel process or in the application of silanes as coupling agents. The resulting silanol groups are highly reactive and can undergo self-condensation reactions to form polysiloxane networks (Si-O-Si linkages) or can react with hydroxyl groups on the surfaces of inorganic substrates like silica, glass, or metal oxides. utwente.nlnih.gov

This reactivity is the basis for using organosilanes as surface modifiers or coupling agents. utwente.nl By tethering specific organic functional groups to the silicon atom, a diverse range of surface properties can be achieved. For example, silanes featuring amine or polyethyleneoxy (PEG) functionalities are used to coat nanoparticles for biomedical applications. nih.gov The amine groups provide reactive sites for attaching biomolecules, while PEG chains enhance biocompatibility and aqueous solubility. nih.gov Similarly, in materials science, bifunctional organosilanes are essential for reinforcing silica-filled rubber compounds. utwente.nl The alkoxy groups react with the silica surface, hydrophobizing it and improving its compatibility with the nonpolar rubber matrix, while a second functional group on the silane can react with the rubber itself. utwente.nl

Strategies for derivatizing the 2-ethylphenyl ring are less commonly explored in the context of the silane's primary reactivity but represent a valid pathway for creating novel organosilanes. Standard electrophilic aromatic substitution reactions could potentially be employed to introduce functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or acyl groups onto the phenyl ring, although the directing effects of the existing ethyl and silyl (B83357) substituents would need to be considered. The existence of related commercial compounds, such as triethoxy(2-(methylthio)phenyl)silane, indicates that substitution at the ortho position of the phenyl ring is a feasible strategy for synthesizing derivatives with tailored properties. sigmaaldrich.com

The table below outlines common functionalization strategies applicable to trialkoxy(aryl)silanes.

Table 2: Functionalization and Derivatization Strategies

| Reaction Site | Strategy | Reagents/Conditions | Resulting Functionality | Purpose/Application |

|---|---|---|---|---|

| Triethoxysilyl Group | Hydrolysis & Condensation | Water, Acid/Base Catalyst | Silanol (-Si-OH), Siloxane (-Si-O-Si-) | Surface modification, Sol-gel processing, Formation of protective coatings researchgate.netnih.gov |

| Triethoxysilyl Group | Surface Grafting | Inorganic substrate (e.g., SiO₂) | Covalent bond to substrate surface | Coupling agent, Adhesion promoter, Nanoparticle functionalization utwente.nlscispace.com |

| Phenyl Ring | Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | e.g., Nitro group (-NO₂) | Synthesis of novel organosilane derivatives |

Computational and Theoretical Investigations of Triethoxy 2 Ethylphenyl Silane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic structure. researchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information on molecular geometry, energy levels, and charge distribution, which are critical for predicting reactivity. mdpi.comnih.gov For organosilanes, these calculations can elucidate the nature of the silicon center and the influence of its substituents. researchgate.net

Density Functional Theory (DFT) has become a vital tool for investigating the thermodynamics and kinetics of chemical reactions involving organosilanes. nih.gov By calculating the energies of reactants, products, and transition states, DFT can map out entire reaction pathways, providing insights into reaction mechanisms and activation energy barriers.

For Triethoxy(2-ethylphenyl)silane, DFT would be instrumental in studying key reactions such as hydrolysis and condensation, which are characteristic of alkoxysilanes. nih.gov The hydrolysis of the triethoxy groups to form silanols (Si-OH) is a critical first step in many of its applications, such as surface modification. wacker.com DFT calculations can model the step-wise hydrolysis process, determining the energy changes and barriers for the removal of each ethoxy group. These calculations often reveal that the energetics are influenced by the electronic nature of the substituents on the silicon atom. For instance, the electron-donating nature of the 2-ethylphenyl group can be compared with other substituents to predict relative hydrolysis rates.

Furthermore, DFT is applied to understand the mechanisms of catalytic reactions. For example, in ruthenium-catalyzed C-C bond formation reactions involving vinylsilanes, DFT can help elucidate the catalytic cycle and the factors controlling regioselectivity. oup.com Such studies provide a molecular-level understanding of how the catalyst, substrate, and solvent interact, guiding the optimization of reaction conditions.

Table 1: Application of DFT in Silane (B1218182) Chemistry

| Area of Investigation | Specific Application for this compound | Key Insights Gained |

|---|---|---|

| Reaction Energetics | Calculation of enthalpy and Gibbs free energy for hydrolysis reactions. | Predicts the thermodynamic feasibility and spontaneity of silanol (B1196071) formation. |

| Mechanistic Pathways | Mapping the potential energy surface for condensation reactions. | Elucidates the step-by-step mechanism of siloxane bond (Si-O-Si) formation. |

| Transition State Theory | Identification and characterization of transition state structures. | Determines the activation energy barriers for key reaction steps, influencing reaction rates. |

| Catalysis | Modeling interactions with transition metal catalysts. | Explains catalyst efficiency and selectivity in cross-coupling or hydrosilylation reactions. |

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, offer a high level of accuracy for studying chemical systems. wayne.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally intensive but provide benchmark-quality results for geometries, energies, and vibrational frequencies. researchgate.net

In the context of this compound, ab initio calculations are particularly valuable for the precise analysis of transition states. The transition state is a fleeting, high-energy structure that dictates the kinetic barrier of a reaction. wayne.edu Accurate characterization of its geometry and energy is crucial for understanding reaction rates. For example, in the hydrolysis of the Si-O bond, ab initio methods can precisely model the geometry of the pentacoordinate silicon transition state, providing definitive insights into the reaction mechanism. researchgate.net

These methods are also employed to study non-covalent interactions, which can play a significant role in the reaction mechanism, such as the role of solvent molecules in stabilizing transition states. nih.gov While DFT is widely used, ab initio calculations serve as a "gold standard" to validate DFT results and to investigate systems where standard DFT functionals may be less reliable.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. mpg.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, diffusion, and intermolecular interactions in different environments. arxiv.org

For this compound, MD simulations could be used to explore several key areas:

Solvation and Aggregation: Simulating the behavior of the silane in various solvents to understand its solubility and the structure of the solvation shell. This is relevant for controlling reaction conditions.

Interfacial Behavior: Modeling the interaction of this compound with inorganic surfaces (e.g., silica (B1680970), metal oxides) or polymer matrices. This is crucial for its application as a coupling agent, showing how it orients itself at the interface and forms bonds after hydrolysis.

Polymer-Silane Systems: In composite materials, MD simulations can predict the compatibility and interaction energy between the silane and a polymer matrix, helping to design materials with enhanced mechanical properties. researchgate.net

Recent advancements in computational power have enabled MD simulations of increasingly large and complex systems, from entire virus particles to organometallic complexes, demonstrating the broad applicability of this technique. mpg.dechemrxiv.org

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its reactivity is a central goal of chemistry. rsc.orguniversiteitleiden.nl For this compound, these relationships are governed by the steric and electronic properties of the substituents attached to the silicon atom: the three ethoxy groups and the 2-ethylphenyl group.

The reactivity of the silicon center in an organotrialkoxysilane is highly sensitive to the nature of the organic substituent. This substituent can influence reactivity through both electronic (inductive and resonance) and steric effects.

The 2-ethylphenyl group on this compound has a distinct electronic and steric profile. The ethyl group is weakly electron-donating, which slightly increases the electron density on the phenyl ring and, by extension, at the silicon atom compared to an unsubstituted phenyl group. This can be contrasted with other substituents to establish a reactivity trend. For instance, the rate of hydride transfer from various hydrosilanes is strongly dependent on the electronic nature of the substituents on the silicon. uni-muenchen.de Similarly, the hydrolysis rates of alkoxysilanes are affected by the electron-donating or electron-withdrawing character of the non-hydrolyzable group. researchgate.net

Table 2: Qualitative Comparison of Substituent Effects on Silane Reactivity

| Substituent (R in R-Si(OEt)₃) | Electronic Effect | Steric Hindrance | Expected Relative Reactivity at Si |

|---|---|---|---|

| Vinyl (H₂C=CH-) | Electron-withdrawing | Low | High |

| Phenyl (C₆H₅-) | Electron-withdrawing | Moderate | Moderate to High |

| 2-Ethylphenyl | Weakly electron-donating (phenyl) + ortho-steric bulk | High | Moderate (electronically), Low (sterically) |

| Ethyl (CH₃CH₂-) | Electron-donating | Low | Low (for nucleophilic attack) |

This table provides a generalized comparison based on established principles of organosilicon chemistry. researchgate.netuni-muenchen.de

The ultimate reactivity and the preferred reaction pathway for this compound are determined by a delicate balance between steric and electronic factors. researchgate.net

Steric Factors: The most prominent feature of the 2-ethylphenyl group is its steric bulk due to the ethyl group at the ortho position. This steric hindrance can shield the silicon center, making it less accessible to nucleophiles or other reactants. researchgate.net This steric shielding can significantly slow down reaction rates, even if the reaction is electronically favorable. For example, kinetic studies of Grignard reactions with alkyltriethoxysilanes have shown that the reaction rates correlate well with the steric parameters of the substituents. researchgate.net In some cases, steric effects can be the dominant factor controlling reactivity, overriding electronic trends. researchgate.net

Therefore, for this compound, any reaction at the silicon center, such as hydrolysis, condensation, or substitution, will proceed via a transition state whose energy is a composite of these competing influences. The bulky ortho-substituent likely hinders the approach of a water molecule during hydrolysis, potentially leading to a slower reaction rate compared to less hindered analogues like Triethoxyphenylsilane or Triethoxy(p-tolyl)silane. researchgate.net

Predictive Modeling for the Design of Novel Organosilane Architectures

Predictive modeling has emerged as a powerful tool in computational chemistry and materials science, enabling the rational design of new molecules with tailored properties. protoqsar.com By establishing relationships between a molecule's structure and its physical, chemical, or biological activities, these models can forecast the performance of yet-to-be-synthesized compounds. protoqsar.comnih.gov This in-silico approach significantly accelerates the discovery and optimization of novel organosilane architectures, moving beyond traditional trial-and-error experimentation. researchgate.net For a target compound like this compound, predictive models can guide modifications to its structure—such as altering the substituents on the phenyl ring or changing the alkoxy groups on the silicon atom—to achieve desired characteristics.

The core principle of these models is that structurally similar compounds are expected to exhibit similar properties. nih.gov Computational techniques, ranging from quantum mechanics to machine learning, are employed to quantify the structure-property relationship and use it for prediction. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical algorithms that correlate the chemical structure of a compound with a specific activity or property. protoqsar.com The process involves transforming the molecular structure into numerical parameters, or "descriptors," which capture constitutional, topological, electronic, and steric features. protoqsar.com Statistical methods are then used to build a model that links these descriptors to an observed property. nih.gov

For designing novel organosilanes based on this compound, a QSAR model could be developed to predict properties such as adhesion strength, thermal stability, or reactivity. By training the model on a dataset of known organosilanes, it could then predict the properties of new, virtual derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates.

Machine Learning and Neural Networks

More advanced predictive models utilize machine learning algorithms, such as directed message-passing neural networks (D-MPNNs), which have shown high accuracy in predicting molecular properties. digitellinc.com These models can learn complex relationships between atomic features and bulk properties directly from the molecular graph. digitellinc.com A notable study on predicting the boiling points of 1700 organosilane compounds demonstrated the effectiveness of this approach, achieving a high coefficient of determination (R²) and low error. digitellinc.com This type of model could be used to screen potential modifications to this compound for desirable physical properties like boiling point or viscosity.

Table 1: Performance of a D-MPNN Model for Boiling Point Prediction of Organosilanes This table presents the performance metrics of a Directed Message-Passing Neural Network model trained on a large dataset of organosilane compounds, demonstrating its predictive accuracy.

| Metric | Value |

|---|---|

| Dataset Size | 1700 Compounds |

| R² (Coefficient of Determination) | 0.98 |

| Root-Mean-Squared Error (RMSE) | 10.0 °C |

Data sourced from a 2023 study on organosilane property prediction. digitellinc.com

Quantum Chemical and DFT Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to predictive modeling at the atomic level. innovationforever.cominnovationforever.com DFT calculations can determine the optimized molecular geometry and electronic structure of a molecule. researchgate.net From these calculations, various global reactivity parameters can be derived, which serve as powerful descriptors for predicting a molecule's behavior. innovationforever.cominnovationforever.com

Key parameters include:

E(HOMO) and E(LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, respectively. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and chemical reactivity. researchgate.net

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Higher hardness values often correlate with greater stability. innovationforever.com

Dipole Moment (μ): Indicates the polarity of the molecule, which can influence its interaction with surfaces and other molecules. innovationforever.com

Number of Electrons Transferred (ΔN): Predicts the tendency of a molecule to donate electrons to a metal surface, a crucial factor in applications like corrosion inhibition. innovationforever.cominnovationforever.com

By calculating these parameters for this compound and its virtual derivatives, researchers can predict their stability, reactivity, and potential for interfacial adhesion. innovationforever.comacs.org For example, DFT studies on various organosilanes have shown that the presence of functional groups like amino or mercapto moieties enhances adhesion to metal substrates, a finding that can guide the design of new silane coupling agents. innovationforever.cominnovationforever.com

Table 2: Representative Quantum Chemical Parameters Calculated via DFT for Predicting Organosilane Reactivity This table shows examples of global reactivity parameters calculated for different organosilane precursors using Density Functional Theory. Such data is used to predict their performance as corrosion inhibitors on metal surfaces.

| Organosilane | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (eV) | Hardness (η) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|---|

| GPTMS | -7.22 | -0.63 | 6.59 | 3.30 | 3.51 |

| APTES | -5.99 | -0.21 | 5.78 | 2.89 | 2.06 |

| MPTMS | -6.31 | -0.99 | 5.32 | 2.66 | 2.89 |

| TEOS | -7.29 | -0.22 | 7.07 | 3.54 | 2.21 |

Parameters sourced from a DFT study on functionalized organosilane precursors. innovationforever.cominnovationforever.com

By integrating these predictive modeling techniques, novel organosilane architectures originating from the this compound template can be intelligently designed. Computational screening can identify modifications that enhance desired properties, thereby streamlining experimental efforts and accelerating the development of next-generation materials.

Applications of Triethoxy 2 Ethylphenyl Silane in Advanced Materials Science Research

Precursor Role in Sol-Gel Derived Materials Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). Triethoxy(2-ethylphenyl)silane is utilized as a precursor in this process, where the ethoxy groups hydrolyze in the presence of water and a catalyst to form reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions with each other to form a durable inorganic silica-based network.

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanometer scale. The use of this compound as a co-precursor in the sol-gel process, often alongside primary network formers like tetraethoxysilane (TEOS), is a key method for producing these hybrids.

During the co-condensation reaction, the triethoxysilyl part of the molecule incorporates into the growing silica (B1680970) network. Simultaneously, the covalently bonded 2-ethylphenyl group is distributed throughout the material, creating a hybrid structure. The presence of the organic moiety prevents the complete phase separation that is common in macroscopic composites, leading to a material with enhanced properties. The ethylphenyl group, in particular, can improve the toughness and flexibility of the otherwise brittle silica matrix and enhance its compatibility with organic polymers for subsequent composite fabrication.

Table 1: Functional Contributions of this compound in Hybrid Materials

| Molecular Component | Function in Sol-Gel Process | Resulting Property in Hybrid Material |

|---|---|---|

| Triethoxysilyl Group (-Si(OCH₂CH₃)₃) | Undergoes hydrolysis and condensation to form a rigid Si-O-Si network. | Provides inorganic character, thermal stability, and structural integrity. |

| 2-Ethylphenyl Group (-C₆H₄CH₂CH₃) | Acts as a non-reactive, network-modifying organic moiety. | Imparts organic character, increases hydrophobicity, and enhances compatibility with polymers. |

Silica xerogels and aerogels are highly porous, low-density materials synthesized via the sol-gel method followed by specific drying processes. The properties of these materials can be tuned by incorporating organosilanes like this compound into the initial sol.

When used in the synthesis, the bulky 2-ethylphenyl groups become part of the gel's solid framework. This incorporation can influence the pore structure of the resulting aerogel or xerogel. The organic groups can act as "spacers" between the silica chains, potentially leading to larger pore sizes and altered surface area. Furthermore, the hydrophobic nature of the ethylphenyl group modifies the surface chemistry of the gel, making it less susceptible to moisture. This is particularly important for silica aerogels, as their delicate porous structure can collapse due to capillary stress if exposed to water. The inclusion of this compound can thus enhance their environmental stability.

The sol-gel process is widely used to deposit thin films and coatings on various substrates. Solutions containing hydrolyzed this compound can be applied to surfaces using techniques such as dip-coating or spin-coating. After application, a thermal treatment is typically used to complete the condensation reactions and densify the film.

The resulting coatings are organic-inorganic hybrids that adhere well to substrates containing hydroxyl groups (like glass or oxidized metals). The 2-ethylphenyl groups orient towards the film's surface, which can significantly lower the surface energy and create a hydrophobic, water-repellent layer. Such coatings are valuable for applications requiring corrosion protection, anti-fouling surfaces, or low-friction interfaces.

Role as Coupling Agents and Adhesion Promoters in Composite Systems

This compound functions as a molecular bridge to improve the bond between dissimilar materials, a role known as a coupling agent or adhesion promoter. Its effectiveness stems from its dual chemical nature. The triethoxy groups can react with inorganic materials, while the ethylphenyl group can interact with organic polymers.

The general mechanism involves several steps. First, the alkoxy groups (-OC₂H₅) hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH). These silanols then form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups on the surface of an inorganic substrate like glass, metal, or mineral fillers. This process anchors the silane (B1218182) molecule to the inorganic phase.

In polymer-inorganic composites, such as glass fiber-reinforced plastics, a strong interface between the hydrophilic inorganic filler and the hydrophobic polymer matrix is essential for optimal performance. Without proper adhesion, mechanical stress is not efficiently transferred from the matrix to the stronger reinforcing filler, leading to material failure.

Table 2: Mechanism of Interfacial Modification

| Step | Process | Interaction |

|---|---|---|

| 1. Hydrolysis | The triethoxy groups of the silane react with water to form silanol groups (Si-OH). | Si-(OCH₂CH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃CH₂OH |

| 2. Bonding to Inorganic Surface | The silanol groups condense with hydroxyl groups on the inorganic filler surface. | Si-(OH)₃ + HO-Filler → (HO)₂-Si-O-Filler + H₂O |

| 3. Interaction with Polymer Matrix | The outward-facing 2-ethylphenyl group physically interacts with the polymer matrix. | Formation of an interpenetrating network and van der Waals forces. |

The function of this compound as an adhesion promoter extends beyond filled composites to applications involving coatings, adhesives, and sealants. When two dissimilar materials, such as a metal substrate and an organic paint, need to be bonded, applying a primer solution containing this silane can significantly improve adhesion.

The silane bonds to the inorganic substrate as described above, creating a new surface chemistry. This modified surface, now presenting the organic ethylphenyl groups, is more readily "wetted" by the organic adhesive or coating. This improved interfacial compatibility prevents delamination and enhances the durability of the bond, particularly in the presence of moisture, which can otherwise degrade the interface.

Surface Modification Research Utilizing this compound

Functionalization of Nanoparticle Surfaces (e.g., Silica, Metal Oxides)

No studies were found that detail the process or outcomes of using this compound to functionalize silica, metal oxide, or other nanoparticle surfaces.

Surface Grafting and Functionalization of Polymeric and Fibrous Substrates

There is no available research on the specific application and effects of grafting this compound onto polymeric or fibrous materials.

Methodologies for Self-Assembled Monolayer (SAM) Formation

While the formation of SAMs from various trialkoxysilanes is a well-established field, no literature specifically describes the methodology, kinetics, or resulting monolayer structure for this compound.

Polymer Chemistry Research Applications

Similarly, in the realm of polymer chemistry, the specific roles and mechanisms of this compound are not detailed in the available literature.

Investigation of Crosslinking Mechanisms in Polymer Networks

Although silanes are known crosslinking agents, there is no specific research investigating the crosslinking mechanisms, efficiency, or resulting network properties when using this compound.

Synthesis and Structural Control of Hyperbranched Polymers

The use of silanes in the synthesis of hyperbranched polymers is a known strategy, but no publications were found that utilize this compound as a monomer or branching unit for this purpose.

Table of Compounds Mentioned

Since no specific research on this compound could be found and therefore no article was generated, a table of other mentioned compounds cannot be provided in this context.

Development of Functional Telechelic Polymers

Extensive research into the applications of this compound in advanced materials science has yet to yield specific findings regarding its direct role in the development of functional telechelic polymers. Telechelic polymers are macromolecules possessing reactive functional groups at both ends of their polymer chains, which makes them valuable precursors for the synthesis of block copolymers, polymer networks, and for chain extension reactions. The introduction of specific end-groups allows for precise control over the final properties and architecture of the polymeric material.

Organofunctional silanes, a class of compounds to which this compound belongs, are known to play various roles in polymer chemistry. These roles include acting as coupling agents to improve adhesion between organic polymers and inorganic substrates, participating in sol-gel processes to form hybrid organic-inorganic materials, and serving as end-capping agents to control polymerization and introduce specific functionalities at the chain ends.

While the general reactivity of trialkoxysilanes suggests potential for use in the functionalization of polymer chain ends, detailed research findings, specific synthetic methodologies, or data tables demonstrating the application of this compound for the creation of telechelic polymers are not available in the reviewed scientific literature. The 2-ethylphenyl group on the silicon atom would be expected to impart specific steric and electronic effects, potentially influencing the reactivity of the silane and the properties of the resulting functionalized polymer. However, without specific studies, any discussion of its precise role in the synthesis of telechelic polymers would be speculative.

Further research and investigation are required to explore the potential of this compound as a functionalizing agent for the development of telechelic polymers and to characterize the properties of any such resulting materials.

Advanced Characterization Techniques in Research on Triethoxy 2 Ethylphenyl Silane

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of Triethoxy(2-ethylphenyl)silane. By probing the interactions of the molecule with electromagnetic radiation, researchers can obtain a wealth of information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. msu.edu For this compound, ¹H, ¹³C, and ²⁹Si NMR studies are crucial for a complete structural assignment.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of a related compound, signals corresponding to the ethoxy groups (–OCH₂CH₃) and the phenyl group can be identified. rsc.orghmdb.ca For instance, the ethoxy protons would appear as a quartet for the methylene (B1212753) (–CH₂) and a triplet for the methyl (–CH₃) groups due to spin-spin coupling. The aromatic protons of the ethylphenyl group would resonate in the downfield region of the spectrum.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. srce.hroregonstate.edu Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number of carbon environments and their chemical nature (aliphatic vs. aromatic). The chemical shifts of the ethoxy carbons and the carbons of the 2-ethylphenyl group provide definitive structural evidence.

²⁹Si NMR: Silicon-29 NMR is particularly important for organosilicon compounds as it directly probes the silicon atom's local environment. researchgate.netresearchgate.net The chemical shift in a ²⁹Si NMR spectrum indicates the number of oxygen atoms and organic groups attached to the silicon. For this compound, the silicon atom is bonded to three ethoxy groups and one 2-ethylphenyl group, resulting in a characteristic chemical shift that confirms this "T" type structure. The degree of condensation and the presence of siloxane bonds (Si-O-Si) can also be investigated using this technique. researchgate.net

Table 1: Representative NMR Data for Similar Silane (B1218182) Compounds This table presents typical chemical shift ranges for functional groups found in similar organosilane compounds, providing a reference for the expected values for this compound.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Ar-H (Aromatic) | 7.0 - 8.0 |

| ¹H | -O-CH₂ -CH₃ (Ethoxy) | 3.5 - 4.0 (quartet) |

| ¹H | -O-CH₂-CH₃ (Ethoxy) | 1.1 - 1.3 (triplet) |

| ¹³C | C -Si (Aromatic) | 130 - 140 |

| ¹³C | C -H (Aromatic) | 125 - 135 |

| ¹³C | -O-C H₂-CH₃ (Ethoxy) | 58 - 60 |

| ¹³C | -O-CH₂-C H₃ (Ethoxy) | 18 - 20 |

| ²⁹Si | R-Si (OEt)₃ | -55 to -65 |

Note: Actual chemical shifts can vary based on the solvent and specific molecular structure. Data compiled from general NMR principles and related compound data. rsc.orgsrce.hrresearchgate.netsigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For this compound, characteristic absorption bands would be observed for the Si-O-C, C-H (aliphatic and aromatic), and C=C (aromatic) bonds. The strong Si-O-C stretching vibrations are typically found in the 1000-1100 cm⁻¹ region. nist.gov The presence of both aliphatic and aromatic C-H stretching vibrations would be evident around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum. For instance, the Si-C bond vibration and the symmetric breathing mode of the phenyl ring are often more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound This table outlines the expected vibrational modes and their corresponding frequency ranges based on data from similar organosilane compounds.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 | rsc.org |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | rsc.org |

| C=C Stretch (Aromatic) | IR, Raman | 1580 - 1620 | rsc.org |

| Si-O-C Asymmetric Stretch | IR | 1070 - 1100 | nist.gov |

| Si-O-C Symmetric Stretch | Raman | ~800 | researchgate.net |

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry Techniques (GC-MS, LC-MS, MS/MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is instrumental in determining the molecular weight of this compound and in elucidating its structure through the analysis of fragmentation patterns. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination where gas chromatography separates the components of a mixture before they are introduced into the mass spectrometer. rsc.orgchromatographyonline.com For a pure sample of this compound, GC-MS can confirm its purity and provide a mass spectrum. The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule, as well as fragment ions resulting from the cleavage of bonds, such as the loss of ethoxy groups or the ethylphenyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is common for volatile compounds like silanes, LC-MS can also be employed, particularly for less volatile derivatives or in complex matrices. diva-portal.org

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. A specific ion from the initial mass spectrum is selected and then fragmented further to provide more detailed structural information. diva-portal.org This can be particularly useful in distinguishing between isomers and in confirming the connectivity of the atoms in this compound. The fragmentation pattern provides a unique "fingerprint" of the molecule. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. researchgate.netwikipedia.orgsdu.dk

For this compound, XPS analysis can confirm the presence of silicon, carbon, and oxygen on a surface treated with this compound. More importantly, high-resolution XPS spectra of the Si 2p, C 1s, and O 1s regions can reveal the chemical bonding states. eag.com For example, the Si 2p binding energy will be characteristic of silicon bonded to both carbon (from the ethylphenyl group) and oxygen (from the ethoxy groups). This technique is invaluable for studying the interaction of this compound with substrates and for analyzing the composition of thin films. researchgate.net

Diffraction and Microscopy Methodologies

Diffraction and microscopy techniques are employed to investigate the long-range order and morphology of materials.

X-ray Diffraction (XRD) for Amorphous and Crystalline Phase Analysis

X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. For this compound, which is typically a liquid at room temperature, XRD would be used to analyze its solid-state form at low temperatures or to study the structure of materials modified with it.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for understanding thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) is a technique that continuously measures the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. wikipedia.orgkiyorndlab.com This analysis provides critical data on the thermal stability and composition of materials. kiyorndlab.com A TGA experiment generates a thermogram, which plots mass change against temperature.

For a material functionalized with this compound, the TGA curve would exhibit distinct mass loss steps corresponding to different decomposition events. These may include the initial loss of adsorbed water or solvents, followed by the thermal degradation of the organic moieties of the silane (the ethylphenyl and ethoxy groups), and finally leaving a stable inorganic residue, typically silica (B1680970) (SiO₂). unito.itresearchtrend.net

The key information derived from TGA includes:

Thermal Stability: The onset temperature of decomposition indicates the upper temperature limit for the material's use. wikipedia.org

Decomposition Profile: The temperatures and rates of mass loss reveal the mechanisms of thermal degradation. unito.it

Material Content: The percentage of mass lost at specific stages can be used to quantify the amount of this compound grafted onto a substrate or incorporated into a composite material. kiyorndlab.com The final residual mass corresponds to the inorganic content.

Table 2: Hypothetical TGA Decomposition Stages for a Substrate Modified with this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| 25 - 150 | ~1-2% | Desorption of physisorbed water and volatile solvents. |

| 150 - 350 | Variable | Decomposition and volatilization of the triethoxy groups. |

| 350 - 600 | Variable | Decomposition of the 2-ethylphenyl organic group. unito.it |

| > 600 | Stable | Final residual mass, corresponding to inorganic silica (SiO₂). unito.it |

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. qualitest.aetorontech.com DSC is used to detect and characterize thermal transitions, which are processes involving an exchange of heat (enthalpy). nih.govfilab.fr

When applied to this compound or materials containing it, DSC can identify various physical and chemical changes:

Glass Transition (Tg): An endothermic shift in the baseline indicates the temperature at which an amorphous material changes from a rigid, glassy state to a more flexible, rubbery state. qualitest.ae A change in the Tg of a polymer after modification with the silane can indicate successful incorporation and its effect on the polymer chain mobility.

Crystallization (Tc): An exothermic peak occurs as the material releases heat during the formation of an ordered crystalline structure upon cooling from a molten state. qualitest.ae

Melting (Tm): A sharp endothermic peak represents the absorption of heat required to break down a crystalline structure, transitioning the material from a solid to a liquid. qualitest.ae

Curing Reactions: Broad exothermic peaks can signify cross-linking or polymerization reactions, which are common when silanes are used in thermosetting resins or coatings. torontech.com

DSC provides a thermal "fingerprint" of the material, offering crucial data for processing, storage, and application performance. qualitest.ae

Table 3: Thermal Events Detectable by DSC in Silane-Containing Materials

| Thermal Event | Appearance on DSC Thermogram | Significance for this compound Materials |

|---|---|---|

| Glass Transition (Tg) | Step-like change in the baseline heat flow. qualitest.ae | Indicates the transition from a glassy to a rubbery state in amorphous polymers modified with the silane. |

| Melting Point (Tm) | Endothermic peak (heat absorption). qualitest.ae | Characterizes the melting of crystalline domains within a material. |

| Crystallization (Tc) | Exothermic peak (heat release). qualitest.ae | Shows the formation of crystalline structures upon cooling. |

| Curing/Cross-linking | Broad exothermic peak. torontech.com | Quantifies the heat released during polymerization or cross-linking reactions involving the silane. |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a chemical compound. edqm.eusavemyexams.com For a substance like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for quality control and analysis.

The purity of this compound is critical, as impurities such as unreacted starting materials, byproducts from synthesis, or degradation products can adversely affect its performance in subsequent applications. Chromatographic methods allow for the separation and quantification of these impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is often suitable for analyzing alkoxysilanes. sielc.com In a typical setup, the silane is separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase (commonly a mixture of acetonitrile (B52724) and water). sielc.comnih.gov A UV detector is effective for detection due to the presence of the phenyl group in the molecule. nih.gov This method can effectively separate this compound from related impurities, allowing for accurate purity assessment. nih.gov

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds and can also be used for silane analysis. regulations.gov The sample is vaporized and separated in a column based on its boiling point and interaction with the stationary phase, typically detected using a Flame Ionization Detector (FID).

Stress testing, where the compound is subjected to heat, acid, or base, combined with chromatography, can identify potential degradation products, confirming the stability-indicating capability of the analytical method. nih.gov

Table 4: Representative HPLC Method Parameters for Purity Analysis

Future Research Directions and Emerging Trends for Triethoxy 2 Ethylphenyl Silane

The field of organosilane chemistry is continuously evolving, driven by the demand for advanced materials with tailored properties and more sustainable manufacturing processes. For Triethoxy(2-ethylphenyl)silane, a specialized alkoxysilane, future research is poised to unlock its full potential across various scientific and industrial domains. Emerging trends focus on greener synthesis, deeper mechanistic understanding through advanced modeling, rational design of new derivatives, integration into complex material systems, and sophisticated real-time monitoring of its chemical transformations.

Q & A

Q. How does solvent polarity impact the self-assembly behavior of this compound in sol-gel systems?

- Methodology :

- Study sol-gel kinetics in aprotic (toluene) vs. protic (ethanol) solvents using dynamic light scattering (DLS). Ethanol accelerates condensation but reduces particle size uniformity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.